molecular formula C26H30N2O3 B288816 1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol

1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol

Cat. No. B288816
M. Wt: 418.5 g/mol
InChI Key: DGSMYRCAOASHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It is a molecule that has been extensively studied due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family that is primarily expressed in the mesolimbic system of the brain. By blocking the activity of the dopamine D3 receptor, this compound can modulate the activity of the mesolimbic system, which is involved in the regulation of reward, motivation, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of the mesolimbic dopamine system, which is implicated in the regulation of reward, motivation, and addiction. It has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and amphetamine.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol is its high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of this compound is its poor water solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol. One area of interest is the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders, such as addiction and schizophrenia. Another area of interest is the development of more water-soluble analogues of this compound, which could improve its pharmacokinetic properties and make it more suitable for in vivo studies. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on the mesolimbic dopamine system.

Synthesis Methods

The synthesis of 1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol involves several steps, starting with the reaction of 4-bromobiphenyl with potassium tert-butoxide to form a biphenyl anion. The biphenyl anion is then reacted with 2-methoxyphenylpiperazine to form the intermediate compound, which is then reacted with 3-chloropropan-1-ol to form this compound.

Scientific Research Applications

1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in the regulation of reward, motivation, and addiction.

properties

Molecular Formula

C26H30N2O3

Molecular Weight

418.5 g/mol

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol

InChI

InChI=1S/C26H30N2O3/c1-30-26-10-6-5-9-25(26)28-17-15-27(16-18-28)19-23(29)20-31-24-13-11-22(12-14-24)21-7-3-2-4-8-21/h2-14,23,29H,15-20H2,1H3

InChI Key

DGSMYRCAOASHKC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.